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molecular formula C11H19N3O B8723411 1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE

1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE

Cat. No. B8723411
M. Wt: 209.29 g/mol
InChI Key: OXDWAOVKXGSEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

0.43 ml of triethylamine is added to a solution of 640 mg of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and 347 mg of isopropylhydrazine hydrochloride in 8 ml of ethanol under an argon atmosphere. The mixture is refluxed with magnetic stirring for 1 h and then concentrated to dryness under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and the organic phase is washed twice with 40 ml of a saturated sodium hydrogen carbonate solution. The combined aqueous phases are extracted twice with 50 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure, so as to obtain 536 mg of 1-(propan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Name
isopropylhydrazine hydrochloride
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O=[C:9]([CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)[CH2:10][C:11]#[N:12].Cl.[CH:20]([NH:23][NH2:24])([CH3:22])[CH3:21]>C(O)C>[CH3:21][CH:20]([N:23]1[C:11]([NH2:12])=[CH:10][C:9]([CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[N:24]1)[CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
640 mg
Type
reactant
Smiles
O=C(CC#N)C1CCOCC1
Name
isopropylhydrazine hydrochloride
Quantity
347 mg
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed twice with 40 ml of a saturated sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are extracted twice with 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)N1N=C(C=C1N)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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